
Furegrelate Sodium: A Technical Whitepaper on
its Discovery, Mechanism, and History

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Furegrelate Sodium

Cat. No.: B1260747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Furegrelate Sodium, chemically known as the sodium salt of 5-(3-pyridinylmethyl)benzofuran-

2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Initially

developed by the Pharmacia Corporation, it was investigated for its potential therapeutic

applications in conditions characterized by platelet aggregation and vasoconstriction, such as

arrhythmias, ischemic heart disorders, and thrombosis.[3] Despite promising preclinical and

early clinical findings, its development was ultimately discontinued.[3] This technical guide

provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and

key experimental findings related to Furegrelate Sodium. All quantitative data are summarized

in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling

pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a

clear understanding of the core concepts.

Discovery and History
Furegrelate Sodium (U-63557A) emerged from research focused on identifying specific

inhibitors of thromboxane A2 (TxA2) synthase, a key enzyme in the arachidonic acid cascade

responsible for the production of the potent pro-aggregatory and vasoconstrictive agent, TxA2.

[2][3][4] Developed by Pharmacia Corporation (later acquired by Pfizer), the primary

therapeutic goal was to mitigate the pathological effects of excessive TxA2 production in

cardiovascular diseases.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1260747?utm_src=pdf-interest
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6974770/
https://pubmed.ncbi.nlm.nih.gov/2708549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2708549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://pubmed.ncbi.nlm.nih.gov/2379533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Early studies demonstrated that Furegrelate Sodium is a potent and selective inhibitor of

thromboxane synthase.[1][2] It showed promise in preclinical models and early-phase human

clinical trials for its antiplatelet effects.[4][5] However, for reasons that are not extensively

detailed in publicly available literature, the clinical development of Furegrelate Sodium was

discontinued.[3] Despite this, it remains a valuable tool in research for studying the role of

thromboxane A2 in various physiological and pathological processes.[6]

Synthesis of Furegrelate Sodium
The synthesis of Furegrelate Sodium has been described in the scientific literature. A

plausible synthetic route is outlined below.[3]

3-(4-nitrobenzyl)pyridine

3-(4-aminobenzyl)pyridine

Reduction (H2, Pd/C)

Diazonium Salt Intermediate

Diazotization (NaNO2, H2SO4)

Phenolic Intermediate

Hydrolysis

Benzofuran-2-carboxylic acid ethyl ester

Base-promoted reaction with diethyl bromomalonate

Furegrelate Sodium

Saponification (NaOH, Methanol/Water)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6974770/
https://pubmed.ncbi.nlm.nih.gov/2708549/
https://pubmed.ncbi.nlm.nih.gov/2379533/
https://www.researchgate.net/publication/230574423_Furegrelate_a_Thromboxane_Synthase_Inhibitor_Blunts_the_Development_of_Pulmonary_Arterial_Hypertension_in_Neonatal_Piglets
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://www.researchgate.net/figure/Scheme-of-animal-experimental-timeline-Pulmonary-hypertension-was-induced-by-a-single_fig2_268873554
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://www.benchchem.com/product/b1260747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

A schematic overview of a possible synthetic route towards Furegrelate.

Mechanism of Action
Furegrelate Sodium exerts its pharmacological effect by specifically inhibiting the enzyme

thromboxane A2 synthase.[3][7] This enzyme is responsible for the conversion of prostaglandin

H2 (PGH2) to thromboxane A2 (TxA2).[3] By blocking this step, Furegrelate Sodium
effectively reduces the production of TxA2, a potent mediator of platelet aggregation and

vasoconstriction.[3][4] This targeted inhibition shunts the precursor PGH2 towards the

formation of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-

aggregatory properties.[3]

Arachidonic Acid Cascade

Arachidonic Acid Prostaglandin G2 (PGG2)COX-1 Prostaglandin H2 (PGH2)

Thromboxane A2 (TxA2)

Thromboxane A2 Synthase

Prostacyclin (PGI2)Prostacyclin Synthase

Other Prostaglandins

Platelet Aggregation

Vasoconstriction

Vasodilation

Anti-platelet Aggregation

Furegrelate Sodium

Inhibits

Click to download full resolution via product page

Signaling pathway illustrating the mechanism of action of Furegrelate Sodium.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies of

Furegrelate Sodium.

Table 1: In Vitro Efficacy

Parameter Value Species/System Reference

IC₅₀ (TxA2 Synthase) 15 nM
Human Platelet

Microsomes
[1]

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

Parameter
200 mg
Dose

400 mg
Dose

800 mg
Dose

1600 mg
Dose

Reference

Tmax (hr) 1.0 - 1.7 1.0 - 1.7 1.0 - 1.7 1.0 - 1.7 [5][8]

t½ (hr) 3.5 - 5 3.5 - 5 3.5 - 5 3.5 - 5 [5]

Bioavailability 80-90% 80-90% 80-90% 80-90% [3]

Renal

Excretion (%

of dose)

62-78% (as

parent drug)
62-78% 62-78% 62-78% [8]

Table 3: Pharmacokinetic Parameters in Humans (Multiple Oral Doses - 4.5 days, BID)

Parameter 200 mg 400 mg 800 mg 1600 mg Reference

Peak Serum

Conc. (Day 5)
- - - - [9]

t½ke (hr, Day

5)
~2 ~2 ~2 ~2 [9]

Table 4: Animal Study Data (Neonatal Piglets with Hypoxia-Induced Pulmonary Hypertension)
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Parameter
Control
(Normoxia)

Hypoxia
Hypoxia +
Furegrelate (3
mg/kg, TID)

Reference

Pulmonary

Vascular

Resistance Index

(PVRI)

Normal
2.55-fold

increase

Reduced

increase
[3]

Arterial

Distensibility
Normal 33% reduction 20% reduction [3]

Experimental Protocols
This section outlines the general methodologies for key experiments involving Furegrelate
Sodium. For detailed, step-by-step protocols, it is recommended to consult the primary

research articles cited.

Synthesis of Furegrelate Sodium
A general laboratory-scale synthesis protocol is as follows:

Reduction of 3-(4-nitrobenzyl)pyridine: The starting material, 3-(4-nitrobenzyl)pyridine, is

reduced to 3-(4-aminobenzyl)pyridine. This is typically achieved through catalytic

hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]

Diazotization: The resulting amino group is converted to a diazonium salt. This is done by

reacting the 3-(4-aminobenzyl)pyridine with nitrous acid, which is generated in situ from

sodium nitrite and a strong acid like sulfuric acid, at low temperatures.[3]

Formation of the Benzofuran Ring System: The diazonium salt is then subjected to

conditions that promote intramolecular cyclization to form the benzofuran core. This step

may involve a base-promoted reaction with a suitable reagent like diethyl bromomalonate.[3]

Saponification: The ester group on the benzofuran ring is hydrolyzed to the corresponding

carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.

[3]
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Salt Formation: The final product, Furegrelate Sodium, is obtained by treating the

carboxylic acid with a sodium source, typically sodium hydroxide.

Start: 3-(4-nitrobenzyl)pyridine

Reduction
(H2, Pd/C)

3-(4-aminobenzyl)pyridine

Diazotization
(NaNO2, H2SO4)

Diazonium Salt

Cyclization with Diethyl Bromomalonate

Benzofuran Ester Intermediate

Saponification
(NaOH, MeOH/H2O)

Furegrelate (Free Acid)

Salt Formation
(NaOH)

End: Furegrelate Sodium
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Experimental workflow for the synthesis of Furegrelate Sodium.

Measurement of Thromboxane B2 (TxB2) Levels
The efficacy of Furegrelate Sodium is often assessed by measuring the levels of

Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.

Sample Collection: Whole blood is collected from subjects. For serum TxB2 measurement,

the blood is allowed to clot. For plasma or urine measurements, appropriate anticoagulants

or collection procedures are used.

Sample Processing: Serum is separated by centrifugation after clotting. Plasma is obtained

by centrifuging anticoagulated blood. Urine samples may be used directly or after

appropriate dilution.

Analysis: TxB2 levels are quantified using a competitive enzyme immunoassay (EIA) or

radioimmunoassay (RIA). These assays involve the use of an antibody specific for TxB2 and

a labeled TxB2 tracer. The amount of tracer that binds to the antibody is inversely

proportional to the amount of TxB2 in the sample.

Data Interpretation: A reduction in TxB2 levels in subjects treated with Furegrelate Sodium,

compared to baseline or placebo, indicates inhibition of thromboxane synthase.

Platelet Aggregation Assay
The effect of Furegrelate Sodium on platelet function is directly measured using platelet

aggregation assays.

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant

(e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.

Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline

light transmittance is established.

Addition of Agonist: A platelet agonist, such as arachidonic acid or collagen, is added to the

PRP to induce aggregation.
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Data Recording: As platelets aggregate, the light transmittance through the PRP increases.

This change is recorded over time to generate an aggregation curve.

Inhibition Assessment: The extent of platelet aggregation in the presence of Furegrelate
Sodium is compared to that in its absence (control) to determine the inhibitory effect of the

compound.

Conclusion
Furegrelate Sodium is a well-characterized, potent, and selective inhibitor of thromboxane A2

synthase. Although its clinical development was halted, it has played a significant role in

advancing our understanding of the role of thromboxane A2 in health and disease. The data

and experimental protocols summarized in this technical guide provide a comprehensive

resource for researchers and scientists working in the fields of pharmacology, drug discovery,

and cardiovascular medicine. The continued use of Furegrelate Sodium as a research tool will

undoubtedly contribute to further discoveries in these areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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